molecular formula C10H21NO B13328599 [(1-Methoxycycloheptyl)methyl](methyl)amine

[(1-Methoxycycloheptyl)methyl](methyl)amine

Cat. No.: B13328599
M. Wt: 171.28 g/mol
InChI Key: GSGZPIQTYYJXAJ-UHFFFAOYSA-N
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Description

(1-Methoxycycloheptyl)methylamine is a tertiary amine featuring a cycloheptane ring substituted with a methoxy group at the 1-position and a methylamine moiety attached via a methylene bridge. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (estimated). The cycloheptyl ring introduces unique steric and electronic properties compared to smaller (e.g., cyclopropane) or more rigid (e.g., cyclohexane) ring systems.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-methoxycycloheptyl)-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-11-9-10(12-2)7-5-3-4-6-8-10/h11H,3-9H2,1-2H3

InChI Key

GSGZPIQTYYJXAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCCC1)OC

Origin of Product

United States

Preparation Methods

Synthesis of Cycloheptyl Derivatives with Methoxy Substitution

The initial step involves synthesizing 1-methoxycycloheptan-1-ol or 1-methoxycycloheptane , which serves as the precursor for subsequent methylation and amination.

Method A: Cycloalkane Functionalization via Ring-Closing Strategies

  • Starting Material: Cycloheptene or cycloheptanone.
  • Procedure:
    • Hydroboration-Oxidation: Cycloheptene can be hydroborated followed by oxidation to yield cycloheptanol.
    • Methoxylation: The alcohol can be converted to the corresponding methyl ether using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
    • Alternative: Direct methoxylation of cycloheptene via electrophilic substitution is less feasible due to ring strain; thus, functionalization of pre-formed cycloheptanol is preferred.

Data Table 1: Synthesis of 1-Methoxycycloheptan-1-ol

Step Reagents Conditions Yield Notes
1 Cycloheptene Hydroboration (BH3·THF), followed by oxidation (H2O2/NaOH) 70-85% Forms cycloheptanol
2 Cycloheptanol Methylation (MeI, K2CO3) 80-90% Produces 1-methoxycycloheptane

Conversion of Methoxycycloheptane to the Methylamine Derivative

The key step is transforming the methoxycycloheptane into the target methylamine compound.

Method B: Nucleophilic Substitution and Reductive Amination

  • Approach 1: Direct Amination via Nucleophilic Substitution

    • Step 1: Activation of the methoxy group to a better leaving group, such as converting it to a halide (e.g., via halogenation with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)).

    • Step 2: Nucleophilic substitution with ammonia or methylamine to introduce the amino group.

  • Step 2: Reductive Amination

    • Procedure:
      • React the aldehyde or ketone precursor (if accessible) with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
      • This method is suitable if the precursor contains a carbonyl group.

Data Table 2: Reductive Amination of Cycloalkyl Ketone

Step Reagents Conditions Yield Notes
1 Cycloheptanone derivative Reaction with methylamine (excess) 60-75% Forms imine intermediate
2 NaBH3CN Mild acid catalysis, room temperature 70-85% Produces methylated amine

Final Methylation of the Amino Group

Alternatively, if the amino group is introduced as a primary amine, methylation can be performed using methyl iodide or dimethyl sulfate to afford the N-methyl derivative.

Method C: Methylation of Primary Amines

  • Reagents: Methyl iodide (MeI) or dimethyl sulfate.
  • Conditions: Use of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
  • Reaction: Nucleophilic attack of the amine on methyl iodide, yielding the N-methyl amine.

Data Table 3: N-Methylation of Primary Amine

Step Reagents Conditions Yield Notes
1 Methyl iodide K2CO3, acetonitrile, room temperature 85-95% Selective N-methylation

Alternative Synthetic Routes

Using Methyl Formyl Reagents

Research indicates that methyl formyl reagents can modify pharmaceutical agents and amines effectively. These reagents, derived from acids, amines, and alcohols, can be employed to introduce methyl groups onto nitrogen centers selectively.

  • Procedure:
    • React the cycloheptyl amine with a methyl formyl reagent under mild conditions.
    • Followed by reduction or rearrangement to yield the desired methylated amine.

Reference: Patent EP2693876B1 describes the synthesis of substituted methylformyl reagents, which can be adapted for methylation of amines.

Summary of Preparation Pathway

Step Description Reagents Conditions Expected Yield References
1 Synthesis of cycloheptanol Cycloheptene, hydroboration-oxidation 70-85°C, room temp 70-85%
2 Conversion to methoxy derivative Methyl iodide, K2CO3 Reflux 80-90%
3 Activation of methoxy group Halogenation (NBS/NIS) Room temp Variable
4 Nucleophilic substitution with ammonia/methylamine NH3 or CH3NH2 Reflux 60-75%
5 Methylation of amine Methyl iodide, K2CO3 Room temp 85-95%

Notes and Considerations

  • Selectivity: Methylation steps should be carefully controlled to prevent over-alkylation.
  • Functional Group Compatibility: Protecting groups may be necessary if other sensitive functionalities are present.
  • Purification: Chromatography or distillation techniques are recommended for purification at each stage.
  • Safety: Use of methyl iodide and dimethyl sulfate requires proper handling due to toxicity and carcinogenicity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycycloheptyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(1-Methoxycycloheptyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycycloheptyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

1-Methoxycyclohexylmethyl(methyl)amine

  • Structure : Cyclohexane ring with 1-methoxy and methyl(methylamine) groups.
  • Molecular Formula: C₁₀H₂₁NO (same as target compound).
  • Key Differences :
    • Ring Size : Cyclohexane (6-membered) vs. cycloheptane (7-membered).
    • Conformational Flexibility : The cyclohexane ring adopts chair conformations, reducing steric hindrance, whereas the cycloheptane ring may exhibit greater flexibility but increased bulkiness .
  • Applications: Not explicitly stated in evidence, but similar tertiary amines are used in pharmaceutical intermediates or surfactants .

1-Methoxymethylcyclopropylamine Hydrochloride

  • Structure : Cyclopropane ring with methoxymethyl and amine groups.
  • Molecular Formula: C₅H₁₂ClNO.
  • Key Differences: Ring Strain: Cyclopropane’s high ring strain increases reactivity, whereas cycloheptane is less strained.
  • Synthesis : Prepared via nucleophilic substitution or ring-opening reactions, contrasting with the target compound’s likely reductive amination pathways .

1-Methylcyclohexanamine

  • Structure : Cyclohexane with a 1-methylamine group.
  • Molecular Formula : C₇H₁₅N.
  • Key Differences :
    • Substituents : Lacks the methoxy group and methylene bridge, reducing steric bulk and electronic effects.
    • Basicity : Primary amine (higher basicity) vs. tertiary amine (lower basicity) in the target compound .
  • Applications : Used in agrochemicals and as a building block for chiral ligands .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Structure: Cyclohexanone ring with methoxyphenyl and methylamino groups.
  • Molecular Formula: C₁₄H₁₉NO₂.
  • Key Differences: Functional Groups: Ketone group introduces hydrogen-bonding capacity absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Applications
(1-Methoxycycloheptyl)methylamine C₁₀H₂₁NO 171.28 7 Methoxy, methyl(methylamine) Unknown (potential surfactant/drug intermediate)
1-Methoxycyclohexylmethyl(methyl)amine C₁₀H₂₁NO 171.28 6 Methoxy, methyl(methylamine) Pharmaceutical intermediates
1-Methoxymethylcyclopropylamine HCl C₅H₁₂ClNO 139.61 3 Methoxymethyl, amine Solubility-enhanced synthon
1-Methylcyclohexanamine C₇H₁₅N 113.20 6 Methylamine Agrochemicals, chiral ligands
Methoxmetamine C₁₄H₁₉NO₂ 233.31 6 Methoxyphenyl, methylamino, ketone CNS-active compounds

Biological Activity

(1-Methoxycycloheptyl)methylamine is an organic compound notable for its unique structural features, which include a methoxy group and a methylamine moiety attached to a cycloheptyl ring. Its molecular formula is C11H23NO, with a molecular weight of 185.31 g/mol. This compound is of interest due to its potential biological activities, particularly in relation to neurotransmission and metabolic processes.

Structural Characteristics

The structural characteristics of (1-Methoxycycloheptyl)methylamine contribute significantly to its biological activity. As an amine derivative, it may exhibit properties akin to other amines, potentially acting as neurotransmitters or influencing various biological pathways.

Compound Name Structural Features Unique Aspects
CycloheptylamineCycloheptyl ring with an amine groupLacks methoxy functionality
MethoxycycloheptaneCycloheptyl ring with a methoxy groupLacks amine functionality
(1-Methoxycycloheptyl)methylamineCycloheptyl ring with both methoxy and amine groupsEnhanced reactivity and potential applications

Neurotransmission

Research indicates that compounds similar to (1-Methoxycycloheptyl)methylamine may interact with neurotransmitter systems. Methylamines are known to influence neurotransmission, and studies suggest that this compound could modulate the activity of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological functions and disorders, including anxiety and depression .

Metabolic Pathways

The compound's interaction with metabolic pathways is another area of interest. Methylamines play roles in various metabolic processes, and understanding how (1-Methoxycycloheptyl)methylamine participates in these pathways could reveal its therapeutic potential. For instance, its effects on energy metabolism and cellular signaling pathways warrant further investigation .

Toxicological Studies

A series of toxicological studies have been conducted to assess the safety profile of methylamines, including related compounds. For example, developmental toxicity studies using intraperitoneal injections in animal models revealed no significant teratogenic effects at certain doses, suggesting that methylamines may have a favorable safety profile when used within specific parameters .

Binding Affinity Studies

Binding affinity studies have shown that compounds structurally related to (1-Methoxycycloheptyl)methylamine can exhibit varying degrees of interaction with neurotransmitter receptors. For instance, research has demonstrated that certain derivatives can modulate NMDA receptor function, which is crucial for synaptic plasticity and memory formation . These findings indicate that (1-Methoxycycloheptyl)methylamine may also possess similar modulatory effects.

Q & A

Q. Optimization Tips :

  • Catalysts : Palladium on carbon enhances hydrogenation efficiency for reductive amination .
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid side reactions like over-reduction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation removes unreacted starting materials and byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer :
Discrepancies in NMR or FTIR data often arise from stereochemical ambiguities or impurities. Strategies include:

  • Multi-Technique Cross-Validation :
    • ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT calculations) to verify cycloheptyl ring conformation .
    • FTIR : Confirm methoxy (-OCH₃) and amine (-NH-CH₃) functional groups via peaks at ~2820 cm⁻¹ (C-O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation products) that may skew spectroscopic interpretations .

Case Study : In a 2025 study, cycloheptyl ring puckering caused unexpected ¹H NMR splitting; rotational NOE experiments clarified spatial arrangements .

Basic: What analytical techniques are critical for characterizing (1-Methoxycycloheptyl)methylamine?

Methodological Answer :
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and methylamine protons (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Confirm quaternary carbons in the cycloheptyl ring (δ 25–35 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group, m/z –31) .
  • Elemental Analysis : Verify C, H, N content (±0.3% deviation) to confirm purity .

Advanced: What experimental design considerations are needed to assess the compound’s biological activity?

Methodological Answer :
Step 1: Target Identification

  • Use molecular docking to predict interactions with receptors (e.g., GPCRs, serotonin transporters) based on the methoxy and cycloheptyl groups’ hydrophobicity .

Q. Step 2: In Vitro Assays

  • Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify receptor binding .
  • Functional Activity : Measure cAMP production in HEK293 cells transfected with target receptors .

Q. Step 3: Data Interpretation

  • Account for stereochemical effects: Enantiomers (if present) may exhibit divergent activities. Chiral HPLC separates isomers for individual testing .

Basic: How does the cycloheptyl ring influence the compound’s physicochemical properties?

Methodological Answer :
The seven-membered ring introduces unique traits:

  • Solubility : Reduced water solubility compared to cyclohexyl analogs due to increased lipophilicity (logP ~2.5 vs. ~1.8) .
  • Stability : Ring strain increases susceptibility to acid-catalyzed decomposition; store in neutral, anhydrous conditions .
  • Conformational Flexibility : Dynamic NMR studies show chair-twist-boat interconversions, affecting binding to rigid protein pockets .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer :
Issue : Low yields (<40%) in alkylation steps due to steric hindrance from the cycloheptyl group.
Solutions :

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic reactions .
  • Catalyst Screening : Test bulky ligands (e.g., P(t-Bu)₃) to enhance selectivity in palladium-catalyzed aminations .
  • Byproduct Recycling : Isolate and reprocess unreacted (1-methoxycycloheptyl)methyl chloride via distillation .

Basic: What are the safety and handling protocols for this compound?

Q. Methodological Answer :

  • Toxicity : LD₅₀ (rat, oral) >500 mg/kg; handle with nitrile gloves and fume hoods .
  • Storage : Keep under argon at –20°C to prevent oxidation of the amine group .
  • Spill Management : Neutralize with 10% acetic acid before disposal .

Advanced: How can computational chemistry guide derivative synthesis for enhanced bioactivity?

Q. Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with logD and IC₅₀ values .
  • Dynamics Simulations : Identify binding pocket residues interacting with the cycloheptyl group using MD simulations (e.g., GROMACS) .
  • Library Design : Generate derivatives with varied substituents (e.g., halogens, alkyl chains) using cheminformatics tools (e.g., RDKit) .

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